
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one, also known as hexahydrocoumarin, is an organic compound with the molecular formula C9H12O2. It is a derivative of coumarin and is characterized by a benzopyran ring system that is fully hydrogenated. This compound is known for its pleasant odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be synthesized through various methods. One common method involves the hydrogenation of coumarin in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C9H6O2} + 3H2 \rightarrow \text{C9H12O2} ]
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale hydrogenation reactors where coumarin is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance industry due to its pleasant odor, and also in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of 1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be compared with other similar compounds such as:
Coumarin: The parent compound, which is not fully hydrogenated and has different chemical properties.
Dihydrocoumarin: A partially hydrogenated derivative with different reactivity and applications.
Chromone: Another benzopyran derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its fully hydrogenated benzopyran ring, which imparts specific chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
6007-99-4 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1,4,5,6,7,8-hexahydroisochromen-3-one |
InChI |
InChI=1S/C9H12O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H2 |
Clave InChI |
KVEUGDREUKYIPN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)CC(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



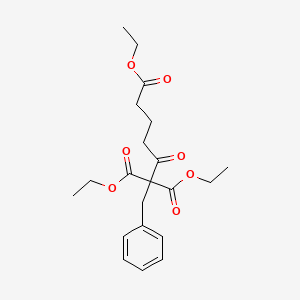

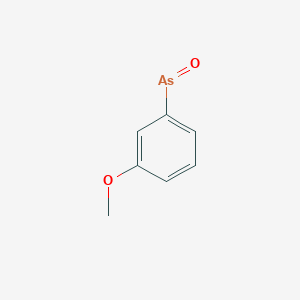
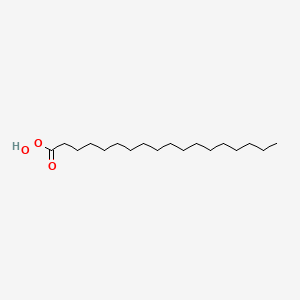

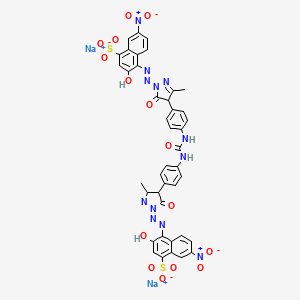


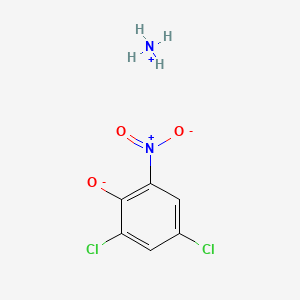
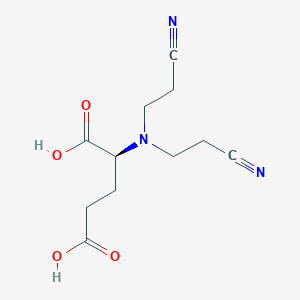
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
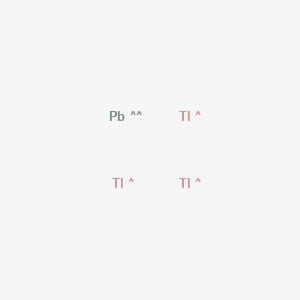
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
